molecular formula C8H18O3S B13861707 3-Methylhexan-2-yl Methanesulfonate

3-Methylhexan-2-yl Methanesulfonate

Cat. No.: B13861707
M. Wt: 194.29 g/mol
InChI Key: YLLSGXYZJSUKAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methylhexan-2-yl Methanesulfonate typically involves the reaction of 3-Methylhexan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-Methylhexan-2-ol+Methanesulfonyl chloride3-Methylhexan-2-yl Methanesulfonate+HCl\text{3-Methylhexan-2-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methylhexan-2-ol+Methanesulfonyl chloride→3-Methylhexan-2-yl Methanesulfonate+HCl

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Methylhexan-2-yl Methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: The compound can be reduced to 3-Methylhexan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 3-Methylhexan-2-ol and methanesulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Methylhexan-2-yl Methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylhexan-2-yl Methanesulfonate primarily involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

Comparison with Similar Compounds

3-Methylhexan-2-yl Methanesulfonate can be compared with other methanesulfonate esters, such as:

    Methyl Methanesulfonate: Known for its use as a DNA methylating agent in research.

    Ethyl Methanesulfonate: Another alkylating agent used in mutagenesis studies.

    Isopropyl Methanesulfonate: Used in organic synthesis for introducing isopropyl groups.

What sets this compound apart is its specific structure, which makes it a valuable intermediate in the synthesis of certain biologically active compounds .

Properties

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

IUPAC Name

3-methylhexan-2-yl methanesulfonate

InChI

InChI=1S/C8H18O3S/c1-5-6-7(2)8(3)11-12(4,9)10/h7-8H,5-6H2,1-4H3

InChI Key

YLLSGXYZJSUKAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)OS(=O)(=O)C

Origin of Product

United States

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